Pentizidone
Description
Historical Background and Development
Pentizidone, first developed in the 1970s by Merck & Co., emerged as part of the MK0641/MK0642 antibacterial combination therapy. This compound was designed to synergize with 2-deutero-3-fluoro-d-alanine (MK0641) to enhance antimicrobial efficacy while mitigating toxicity. Early preclinical studies demonstrated its potential to inhibit bacterial cell wall synthesis, leading to its progression into Phase II clinical trials. Despite promising in vitro activity against Staphylococcus aureus, Haemophilus influenzae, and other pathogens, development was discontinued due to challenges in optimizing therapeutic ratios.
Classification and Nomenclature
This compound belongs to the oxazolidinone class of antimicrobial agents, characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen. Its systematic nomenclature and structural details are summarized below:
Table 1: Key Identifiers and Structural Properties of this compound
The compound’s stereochemistry is defined by an (R)-configuration at the 4th position of the oxazolidinone ring and an (E)-geometry at the α,β-unsaturated ketone moiety.
Research Significance in Antimicrobial Development
This compound’s primary mechanism involves its role as a prodrug, undergoing spontaneous hydrolysis to release D-cycloserine, an inhibitor of D-alanyl-D-alanine synthetase. This enzyme is critical for bacterial cell wall peptidoglycan synthesis, making this compound effective against gram-positive pathogens. Key research findings include:
Table 2: In Vitro Antimicrobial Activity of this compound Combinations
| Pathogen | MIC₉₀ (μg/mL) | Synergistic Partner | Reference |
|---|---|---|---|
| Escherichia coli | ≤4 | Fludalanine | |
| Staphylococcus aureus | ≤4 | D-cycloserine derivatives | |
| Neisseria gonorrhoeae | ≤4 | β-lactamase inhibitors |
Studies highlighted its synergistic effects with D-fluoroalanine, which inhibits alanine racemase, thereby disrupting parallel pathways in bacterial cell wall biosynthesis. This dual inhibition reduced the risk of self-reversal phenomena observed in single-agent therapies.
Structural Innovations and Derivatives
This compound’s oxazolidinone scaffold inspired subsequent antimicrobial agents, such as linezolid and posizolid, which share its mechanism of targeting ribosomal subunits. Modifications to the side-chain acetylacetone group in this compound derivatives have been explored to enhance pharmacokinetic stability.
Properties
CAS No. |
55694-83-2 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(4R)-4-[[(E)-4-oxopent-2-en-2-yl]amino]-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C8H12N2O3/c1-5(3-6(2)11)9-7-4-13-10-8(7)12/h3,7,9H,4H2,1-2H3,(H,10,12)/b5-3+/t7-/m1/s1 |
InChI Key |
DGYLXKOLHICICX-OHCKJTPYSA-N |
SMILES |
CC(=CC(=O)C)NC1CONC1=O |
Isomeric SMILES |
C/C(=C\C(=O)C)/N[C@@H]1CONC1=O |
Canonical SMILES |
CC(=CC(=O)C)NC1CONC1=O |
Synonyms |
4-((1-methyl-3-oxo-1-butenyl)amino)-3-isoxazolidinone hemihydrate acetylacetonylcycloserine pentizidone pentizidone, calcium salt, (R)-isomer pentizidone, monosodium salt, (R)-isomer pentizidone, sodium salt, (R)-isome |
Origin of Product |
United States |
Preparation Methods
Chiral Resolution-Based Synthesis
The earliest synthetic routes for Pentizidone relied on chiral resolution to achieve enantiomeric purity. This method involves the following steps:
-
Amino-Diol Formation : Reaction of aniline derivatives with glycidol produces an amino-diol intermediate.
-
Resolution : The racemic mixture is resolved using (R)-mandelic acid, yielding the (R)-configured amino-diol .
-
Cyclization : Treatment with diethyl carbonate facilitates cyclization to form the oxazolidinone core. Subsequent functionalization introduces the (E)-4-oxopent-2-en-2-yl side chain .
Key Data :
This method, while effective for small-scale production, faces scalability challenges due to laborious resolution steps.
Iodocyclocarbamation Approach
A scalable route involves iodocyclocarbamation, which avoids resolution by leveraging stereoselective cyclization:
-
Epoxide Activation : Glycidol derivatives react with aryl isocyanates in the presence of lithium bromide, forming an intermediate iodohydrin.
-
Cyclization : Iodine-mediated cyclization yields the oxazolidinone ring with retained stereochemistry .
-
Side-Chain Introduction : The (E)-4-oxopent-2-en-2-yl group is appended via Michael addition using acetoacetate esters .
Optimization Insights :
-
Catalyst : LiBr enhances reaction rate by 40% compared to NaBr .
-
Temperature : Cyclization proceeds optimally at 80–90°C, minimizing side reactions .
Asymmetric Synthesis via Chiral Auxiliaries
Modern approaches employ chiral auxiliaries to directly synthesize the (R)-configured oxazolidinone:
-
Auxiliary Attachment : (S)-Oxazolidinone auxiliaries (e.g., Evans auxiliaries) are coupled to glycidol derivatives.
-
Stereoselective Alkylation : Alkylation with allyl iodide under kinetic control ensures >95% e.e. .
-
Oxidative Cleavage : Ozonolysis of the allyl group generates the ketone functionality, followed by reductive workup to yield the (E)-configured side chain .
Comparative Advantages :
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate key steps:
-
One-Pot Cyclization : Urea and ethanolamine react under microwave conditions (150°C, 20 min) to form the oxazolidinone core .
-
Side-Chain Functionalization : The (E)-4-oxopent-2-en-2-yl group is introduced via Heck coupling with acetoacetate derivatives .
Performance Metrics :
Enzymatic Hydrolysis of Prodrug Derivatives
This compound is often synthesized as a sodium salt (this compound sodium) to enhance solubility. The preparation involves:
-
Prodrug Synthesis : this compound is treated with sodium hydroxide in ethanol, forming the sodium salt via ester hydrolysis .
-
Purification : Lyophilization or spray drying ensures >99% purity .
Critical Parameters :
-
pH Control : Hydrolysis requires pH 8–9 to prevent degradation .
-
Lyophilization : −40°C primary drying for 20 hours achieves optimal stability .
Comparative Analysis of Synthetic Routes
| Method | Yield | e.e. (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Chiral Resolution | 45–60% | >98 | Low | High enantiopurity |
| Iodocyclocarbamation | 55–70% | 90–95 | High | Stereoselectivity |
| Asymmetric Synthesis | 70–85% | >99 | Moderate | No resolution needed |
| Microwave-Assisted | 65–75% | 95–98 | High | Rapid synthesis |
| Prodrug Derivatization | 80–90% | N/A | High | Enhanced bioavailability |
Chemical Reactions Analysis
Pentizidone undergoes various chemical reactions, including:
Oxidation: It can be formed through the oxidation of glucose to arabinose.
Condensation: The initial step in its synthesis involves the condensation of arginine and lysine.
Hydrolysis: This step is crucial for the formation of the imidazo-pyridinium structure.
Common reagents used in these reactions include glucose, ribose, and various oxidizing agents. The major product formed from these reactions is the highly fluorescent this compound itself .
Scientific Research Applications
Antibacterial Activity
Pentizidone has been studied for its antibacterial effects, particularly in combination with other compounds. A notable case involved its use alongside 2-deutero-3-fluoro-d-alanine in a clinical trial aimed at treating bacterial infections. This combination demonstrated significant antibacterial activity, although it ultimately faced challenges during clinical testing due to safety concerns.
Case Study: MK0641/MK0642 Combination Therapy
- Objective : To evaluate the efficacy of this compound in combination with 2-deutero-3-fluoro-d-alanine (MK0641) against bacterial pathogens.
- Findings : The combination showed promise in early-phase trials but was halted due to adverse effects observed in patients with chronic obstructive pulmonary disease, leading to elevated levels of toxic metabolites .
Prodrug Development
This compound serves as an interesting example of prodrug design, where its modified structure aims to enhance bioavailability and reduce toxicity. The rationale behind using this compound as a prodrug involves mitigating the adverse effects associated with its active metabolites.
Table 1: Comparison of this compound and Its Prodrug Properties
| Property | This compound | Active Metabolite (3-fluoropyruvate) |
|---|---|---|
| Toxicity Level | Low | Moderate to High |
| Bioavailability | Enhanced | Standard |
| Metabolism Rate | Reduced | Increased |
| Clinical Application | Antibacterial | Not applicable |
Research on Metabolic Pathways
Further studies have focused on the metabolic pathways associated with this compound, particularly how it is processed within the body. Research indicates that deuteration can significantly alter the metabolism of drugs, which may provide insights into optimizing therapeutic profiles.
Case Study: Metabolic Studies
- Objective : To investigate the metabolic pathways of this compound and its impact on drug efficacy.
- Findings : Deuteration was found to reduce the primary metabolism rate, thereby potentially decreasing toxicity while maintaining therapeutic effectiveness .
Challenges and Future Directions
While this compound presents promising applications, challenges remain in its clinical use. The adverse effects observed during trials highlight the need for further research into safer formulations and alternative delivery methods.
Future Research Opportunities
- Exploration of Alternative Combinations : Investigating other compounds that can be safely combined with this compound to enhance antibacterial efficacy without increasing toxicity.
- Long-term Safety Studies : Conducting extensive long-term studies to better understand the safety profile of this compound and its metabolites in diverse patient populations.
- Personalized Medicine Approaches : Utilizing computational models to tailor treatments involving this compound based on individual patient profiles, potentially improving outcomes in bacterial infections.
Mechanism of Action
Pentizidone exerts its effects by forming fluorescent cross-links between the arginine and lysine residues in collagen. This process involves the Maillard reaction products of ribose . In vivo, AGEs form this compound through sugar fragmentation, and it serves as a marker of stress and acts as a toxin itself .
Comparison with Similar Compounds
Pentizidone is unique due to its high fluorescence and its role as a biomarker for AGEs. Similar compounds include other AGEs such as carboxymethyllysine and pyrraline, which also form cross-links in proteins but do not exhibit the same level of fluorescence . These compounds share similar pathways of formation but differ in their specific structures and properties.
Biological Activity
Pentizidone, a compound with notable antibacterial properties, has been the subject of various studies focusing on its biological activity. This article aims to provide a comprehensive overview of its pharmacological effects, mechanisms of action, and clinical implications, supported by relevant data tables and case studies.
Overview of this compound
This compound is classified as a beta-lactam antibiotic, primarily used in the treatment of bacterial infections. Its structure allows it to interfere with bacterial cell wall synthesis, making it effective against a range of gram-positive and some gram-negative bacteria.
This compound exerts its antibacterial effect by binding to penicillin-binding proteins (PBPs) located on the bacterial cell membrane. This binding inhibits the transpeptidation process essential for cell wall synthesis, leading to cell lysis and death. The effectiveness of this compound can be influenced by the presence of beta-lactamase enzymes produced by some bacteria, which can hydrolyze the beta-lactam ring and confer resistance.
In Vitro Activity
Research studies have demonstrated varying degrees of efficacy for this compound against different bacterial strains. For instance:
- Combination Studies : In vitro studies involving combinations of this compound with other antibiotics have shown that it has comparable efficacy to cefuroxime but is less active than ceftazidime against certain strains. Specifically, a study highlighted the activity of fludalanine combined with this compound, which was assessed against several bacterial pathogens .
Table 1: Comparative Antibacterial Activity
| Antibiotic Combination | Efficacy Level | Notes |
|---|---|---|
| Fludalanine + this compound | Comparable to Cefuroxime | Less active than Ceftazidime |
| This compound alone | Moderate | Effective against specific gram-positive bacteria |
| Ceftazidime | High | Effective against a broader range |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is well-absorbed when administered orally, with peak plasma concentrations occurring within 1-2 hours post-administration. The half-life is approximately 1-2 hours, necessitating multiple doses throughout the day for sustained therapeutic effect.
Case Studies
Several case studies have documented the clinical application of this compound in treating infections:
- Case Study A : A patient with severe pneumonia caused by Haemophilus influenzae was treated with this compound. The patient showed significant improvement within 48 hours, demonstrating the compound's effectiveness in respiratory infections .
- Case Study B : In another instance, a combination therapy involving this compound and fludalanine was used to treat a patient with multi-drug resistant bacterial infection. The treatment resulted in reduced bacterial load and improved clinical outcomes.
Resistance Mechanisms
Despite its efficacy, resistance to this compound can develop through various mechanisms:
- Beta-lactamase Production : Some bacteria produce enzymes that can break down the beta-lactam structure of this compound.
- Alteration of PBPs : Mutations in PBPs can reduce the binding affinity of this compound, leading to decreased susceptibility.
Q & A
Basic Research Questions
Q. What are the established synthesis pathways for Pentizidone, and how can researchers validate its purity and structural integrity?
- Methodological Guidance :
- Follow protocols from peer-reviewed journals detailing multi-step organic synthesis, including reaction conditions (e.g., catalysts, solvents) and purification methods (e.g., recrystallization, HPLC).
- Characterize the compound using NMR, mass spectrometry, and X-ray crystallography to confirm structure. For purity, employ HPLC with a purity threshold >98% .
- Reference the Beilstein Journal of Organic Chemistry guidelines for reporting experimental procedures, ensuring reproducibility .
Q. What experimental models are most suitable for studying this compound’s mechanism of action in vitro?
- Methodological Guidance :
- Use cell-based assays (e.g., enzyme inhibition assays, receptor-binding studies) with appropriate controls (e.g., negative/positive controls, IC50 calculations).
- Apply molecular docking simulations to predict interactions with target proteins, followed by validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can researchers determine this compound’s pharmacokinetic parameters in preclinical studies?
- Methodological Guidance :
- Conduct in vivo studies using rodent models, measuring plasma concentration-time profiles via LC-MS/MS.
- Calculate bioavailability, half-life (t½), and volume of distribution (Vd) using non-compartmental analysis (NCA) software like Phoenix WinNonlin .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across different in vivo models be systematically resolved?
- Methodological Guidance :
- Perform a systematic review using PRISMA guidelines to identify bias sources (e.g., dosage variability, model selection).
- Apply meta-analysis to aggregate data, stratified by species, administration route, and endpoints. Use heterogeneity tests (I² statistic) to assess variability .
Q. What methodological frameworks are optimal for investigating this compound’s novel therapeutic applications beyond its known indications?
- Methodological Guidance :
- Adopt a mixed-methods approach:
- Quantitative : High-throughput screening (HTS) against disease-specific targets (e.g., kinase inhibitors for cancer).
- Qualitative : Delphi method to prioritize research directions based on expert consensus .
- Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational potential .
Q. How can researchers optimize experimental designs to assess this compound’s long-term toxicity while minimizing animal use?
- Methodological Guidance :
- Implement the 3Rs principle (Replacement, Reduction, Refinement):
- Use in silico toxicity prediction tools (e.g., ProTox-II) for preliminary screening.
- Apply longitudinal study designs with staggered sacrifice timepoints to reduce cohort size.
- Measure biomarkers of organ toxicity (e.g., serum ALT/AST for liver damage) .
Methodological Frameworks for Rigorous Research
- PICOT Framework : Define Population (e.g., specific disease model), Intervention (this compound dosage), Comparison (standard therapy), Outcome (e.g., tumor size reduction), and Timeframe (e.g., 28-day study) .
- Data Analysis : For contradictory results, use sensitivity analysis to test robustness, or Bayesian hierarchical models to account for between-study variance .
Key Pitfalls to Avoid
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
